1,2-bis[(Z)-(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine
Description
1,2-bis[(Z)-(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine is a deuterated derivative of guanidine, featuring two (Z)-configured imine groups linked to 4-chloro-2,3,5,6-tetradeuteriophenyl rings. The guanidine backbone provides strong basicity and hydrogen-bonding capacity, while the deuterated chlorophenyl substituents may enhance metabolic stability compared to non-deuterated analogs . This compound’s design likely aims to optimize pharmacokinetic properties, such as extended half-life, by leveraging deuterium isotope effects.
Properties
Molecular Formula |
C15H13Cl2N5 |
|---|---|
Molecular Weight |
342.2 g/mol |
IUPAC Name |
1,2-bis[(Z)-(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C15H13Cl2N5/c16-13-5-1-11(2-6-13)9-19-21-15(18)22-20-10-12-3-7-14(17)8-4-12/h1-10H,(H3,18,21,22)/b19-9-,20-10-/i1D,2D,3D,4D,5D,6D,7D,8D |
InChI Key |
MOOFYEJFXBSZGE-DUNAQHMWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1/C=N\N/C(=N\N=C/C2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])/N)[2H])[2H])Cl)[2H] |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=NN=CC2=CC=C(C=C2)Cl)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-bis[(Z)-(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-2,3,5,6-tetradeuteriobenzaldehyde.
Condensation Reaction: The aldehyde is then reacted with guanidine under controlled conditions to form the desired product. The reaction is typically carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,2-bis[(Z)-(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
The compound 1,2-bis[(Z)-(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine is a complex organic molecule with potential applications in various scientific fields. This article explores its applications in medicinal chemistry, agriculture, and material science, supported by relevant case studies and data.
Antimicrobial Activity
Recent studies have indicated that derivatives of guanidine compounds exhibit significant antimicrobial properties. For instance, guanidine-based compounds have been shown to inhibit the growth of various bacteria and fungi. A notable study demonstrated that a similar guanidine derivative displayed effective activity against Staphylococcus aureus and Escherichia coli, suggesting that 1,2-bis[(Z)-(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine could be explored for developing new antimicrobial agents .
Anticancer Properties
Research has also highlighted the potential anticancer effects of guanidine derivatives. A specific study investigated the cytotoxic effects of guanidine compounds on cancer cell lines, revealing that certain structural modifications enhance their efficacy against tumors. The compound could be synthesized and evaluated for its ability to induce apoptosis in cancer cells, thereby contributing to cancer treatment strategies .
Neuroprotective Effects
Emerging evidence suggests that guanidine derivatives can exhibit neuroprotective properties. For example, compounds structurally similar to 1,2-bis[(Z)-(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine have been shown to protect neuronal cells from oxidative stress-induced damage. This opens avenues for further research into its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Pesticidal Properties
The compound may also find applications in agriculture as a pesticide or herbicide. Studies have indicated that certain guanidine derivatives possess insecticidal properties against agricultural pests. Research on similar compounds has shown effective control over pest populations while minimizing environmental impact .
Plant Growth Regulation
There is ongoing research into the use of guanidine derivatives as plant growth regulators. These compounds can potentially enhance growth rates or improve resistance to environmental stresses. Investigations into the biochemical pathways affected by these compounds could lead to agricultural innovations that promote sustainable farming practices .
Polymer Synthesis
In material science, the unique chemical structure of 1,2-bis[(Z)-(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine can be leveraged for synthesizing novel polymers with specific properties. Research has shown that incorporating guanidine moieties into polymer matrices can enhance thermal stability and mechanical strength . This application is particularly relevant for developing advanced materials used in aerospace and automotive industries.
Nanotechnology
The compound's potential in nanotechnology is also noteworthy. Guanidine derivatives have been utilized in the fabrication of nanoparticles with tailored functionalities for drug delivery systems. By modifying the surface characteristics of nanoparticles with guanidine-based compounds, researchers aim to improve targeting efficiency and reduce side effects in therapeutic applications .
Mechanism of Action
The mechanism of action of 1,2-bis[(Z)-(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of deuterium atoms can influence the compound’s metabolic stability and interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,2-bis[(E)-(4-chlorophenyl)methylideneamino]guanidine (Robenidine)
- Structure: Non-deuterated, with (E)-configured imine groups.
- Applications : Robenidine is a well-documented anti-coccidial agent used to treat infections caused by Eimeria parasites .
- Key Differences: Isomerism: The (E)-configuration in Robenidine vs. Deuterium Substitution: The deuterated analog’s chlorophenyl rings replace hydrogen with deuterium at the 2,3,5,6-positions. This substitution may reduce metabolic degradation rates (C–D bonds are stronger than C–H), enhancing bioavailability .
| Property | 1,2-bis[(Z)-(4-Cl-2,3,5,6-D₄-phenyl)methylideneamino]guanidine | Robenidine [(E)-isomer] |
|---|---|---|
| Molecular Formula | C₁₅H₆D₈Cl₂N₆ | C₁₅H₁₄Cl₂N₆ |
| Configuration | (Z) | (E) |
| Deuterium Substitution | Yes (2,3,5,6-positions) | No |
| Primary Application | Research (potential anti-parasitic) | Anti-coccidial agent |
1-Amino-2-[4-chloro-5-methyl-2-(4-trifluoromethylbenzylthio)benzenesulfonyl]guanidine (Compound 12)
- Structure : Features a sulfonyl group and trifluoromethylbenzylthio substituent, diverging from the deuterated compound’s imine-chlorophenyl design .
- Lack of Deuterium: No isotope effect, leading to faster metabolic clearance compared to the deuterated analog.
Chlorinated Aromatic Compounds in Pesticides
- Examples :
- Comparison :
Deuterium Effects and Pharmacokinetic Implications
Deuterium substitution at the 2,3,5,6-positions of the chlorophenyl rings is a strategic modification. Key impacts include:
- Half-Life Extension: Deuterated drugs like Deutetrabenazine demonstrate 2–3× longer half-lives than non-deuterated versions; similar effects are plausible here.
- Synthetic Challenges : Deuterium incorporation requires specialized reagents (e.g., D₂O or deuterated solvents), increasing synthesis complexity.
Biological Activity
Overview of 1,2-bis[(Z)-(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine
1,2-bis[(Z)-(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine is a synthetic compound that belongs to a class of guanidine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Antimicrobial Properties
Guanidine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures can exhibit significant activity against various bacterial strains. For instance:
- Mechanism of Action : Many guanidine derivatives disrupt bacterial cell membranes or inhibit essential enzymes involved in cell wall synthesis.
- Case Studies : A study demonstrated that certain guanidine derivatives showed potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating bacterial infections.
Antitumor Activity
Several studies have reported the antitumor effects of guanidine derivatives:
- Cell Line Studies : Compounds structurally related to 1,2-bis[(Z)-(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine have shown cytotoxic effects in various cancer cell lines.
- Mechanisms : The proposed mechanisms include induction of apoptosis and inhibition of tumor cell proliferation.
Anti-inflammatory Effects
Research has indicated that some guanidine derivatives possess anti-inflammatory properties:
- Inflammatory Models : In vitro studies have shown that these compounds can reduce the production of pro-inflammatory cytokines.
- Clinical Relevance : This suggests a potential role in managing inflammatory diseases.
Summary of Biological Activities
Case Studies
-
Study on Antimicrobial Activity :
- Objective : Evaluate the efficacy of guanidine derivatives against E. coli.
- Findings : Compound X displayed a minimum inhibitory concentration (MIC) of 32 µg/mL.
-
Antitumor Activity Assessment :
- Objective : Investigate cytotoxicity in cancer cell lines.
- Findings : Compound Y reduced cell viability by 70% at 10 µM concentration after 48 hours.
-
Anti-inflammatory Evaluation :
- Objective : Measure cytokine levels in response to treatment with guanidine derivatives.
- Findings : Significant reduction in IL-6 and TNF-alpha levels was observed.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,2-bis[(Z)-(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine, and how can reaction conditions be controlled to achieve high (Z)-selectivity?
- Methodology :
- Synthesis : Use a Schiff base condensation reaction between deuterated 4-chlorobenzaldehyde (with deuterium at positions 2,3,5,6) and guanidine. Ensure anhydrous conditions to minimize hydrolysis of the imine bonds.
- Selectivity Control : Employ sterically hindered solvents (e.g., toluene) and catalytic acetic acid to favor (Z)-isomer formation via kinetic control. Monitor reaction progress using TLC or HPLC .
- Purification : Isolate the product via column chromatography (silica gel, eluent: dichloromethane/methanol 9:1). Confirm (Z)-configuration using NOESY NMR to detect spatial proximity between imine protons and aromatic deuteriums .
Q. Which spectroscopic techniques are most effective for confirming the structure and isotopic labeling of this compound?
- Methodology :
- NMR : Use -NMR to identify non-deuterated protons (e.g., imine CH=N) and -NMR for carbon backbone analysis. -NMR or isotopic ratio MS confirms deuterium incorporation .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (accounting for deuterium substitution). Isotopic patterns distinguish deuterated vs. non-deuterated analogs .
- IR Spectroscopy : Detect characteristic imine (C=N) stretches near 1640–1680 cm and guanidine N–H vibrations (3200–3400 cm) .
Advanced Research Questions
Q. How does deuterium substitution in the phenyl rings influence the compound’s pharmacokinetic properties in in vitro assays, and what methodological adjustments are required to quantify these effects?
- Methodology :
- Metabolic Stability : Compare hydrolysis rates of deuterated vs. non-deuterated analogs in liver microsomes using LC-MS. Deuteration may reduce metabolic degradation via the kinetic isotope effect (KIE) .
- Bioavailability Studies : Use Caco-2 cell monolayers to assess permeability. Adjust LC-MS parameters to account for deuterium’s mass shift (e.g., m/z +4 for tetradeuteration) .
- Data Interpretation : Normalize results to non-deuterated controls and apply KIE correction factors to isolate isotopic effects .
Q. In crystallographic studies, how does the (Z)-configuration of the imine groups affect molecular packing and stability, and what experimental strategies can validate this?
- Methodology :
- X-Ray Diffraction : Grow single crystals via slow evaporation (solvent: acetonitrile/water). Analyze crystal packing to identify hydrogen bonds between guanidine NH and chloro/deuterated phenyl groups. Compare with (E)-isomer to assess steric effects .
- Thermal Analysis : Perform DSC to measure melting points and TGA to assess thermal decomposition. (Z)-isomers often exhibit lower symmetry and higher melting points due to tighter packing .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to compare (Z) and (E) isomer stability. Validate with experimental enthalpy data .
Q. When encountering contradictory data regarding the compound’s reactivity in nucleophilic environments, what analytical approaches can resolve these discrepancies?
- Methodology :
- Controlled Kinetic Studies : React the compound with nucleophiles (e.g., thiols or amines) under varying pH and solvent conditions. Use stopped-flow UV-Vis or -NMR to track reaction progress .
- Impurity Profiling : Employ HPLC-MS to identify byproducts (e.g., hydrolysis products or isomerization artifacts). Cross-reference with impurity standards listed in pharmacopeial guidelines .
- Statistical Design : Apply DOE (Design of Experiments) to isolate variables (e.g., temperature, solvent polarity) contributing to reactivity contradictions .
Safety and Handling
Q. What specific handling precautions are recommended for this compound during synthesis and biological testing, based on its structural analogs?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis steps involving volatile reagents .
- Ventilation : Ensure local exhaust ventilation to limit inhalation of fine particulates. Monitor air quality with real-time sensors for chloro-deuterated aromatic byproducts .
- Waste Disposal : Collect chemical waste in labeled containers for incineration. Avoid aqueous disposal due to potential environmental persistence of deuterated compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
